molecular formula C7H4BrClF2 B2574309 3-Bromo-2-chloro-6-fluorobenzyl fluoride CAS No. 2244083-98-3

3-Bromo-2-chloro-6-fluorobenzyl fluoride

Cat. No.: B2574309
CAS No.: 2244083-98-3
M. Wt: 241.46
InChI Key: UYDRUUWDPYZESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-chloro-6-fluorobenzyl fluoride is a useful research compound. Its molecular formula is C7H4BrClF2 and its molecular weight is 241.46. The purity is usually 95%.
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Scientific Research Applications

Protonation and Stability Analysis

The behavior of halogen-containing benzenes, including those related to 1-Bromo-2-chloro-4-fluoro-3-(fluoromethyl)benzene, under protonation in different chemical environments has been studied to understand their structural stability and reactivity. Brouwer (2010) analyzed the protonation of various halogen-containing benzenes and derived their protonated structures, which provides valuable insights into the reactivity and stability of these compounds under different conditions. This research is significant for understanding the chemical behavior of halogen-containing benzenes in various synthetic and industrial applications (Brouwer, 2010).

Antimicrobial Applications

Compounds structurally related to 1-Bromo-2-chloro-4-fluoro-3-(fluoromethyl)benzene, with various halogen substitutions, have been explored for their antimicrobial properties. Liaras et al. (2011) synthesized a series of compounds carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, which exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. This research underscores the potential of halogenated benzene derivatives in developing new antimicrobial agents (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRUUWDPYZESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CF)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.